molecular formula C15H14FN3O3 B10782954 Flumazenil-D5

Flumazenil-D5

カタログ番号 B10782954
分子量: 308.32 g/mol
InChIキー: OFBIFZUFASYYRE-WNWXXORZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Flumazenil-d5 involves the incorporation of deuterium atoms into the flumazenil molecule. One common method is the deuteration of the precursor compounds using deuterated reagents. For example, the synthesis can involve the use of deuterated solvents and catalysts to replace hydrogen atoms with deuterium atoms in the flumazenil structure .

Industrial Production Methods

Industrial production of this compound typically follows Good Manufacturing Practice (GMP) guidelines to ensure the purity and quality of the compound. Automated synthesis platforms, such as the Trasis AllinOne (AIO) platform, are used to produce multi-patient doses of the compound. The process involves a one-step procedure from deuterated fluoride, via a copper-mediated fluorination of a boronate ester precursor .

化学反応の分析

Types of Reactions

Flumazenil-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and can include different solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce oxidized derivatives with altered pharmacological properties, while reduction can yield reduced derivatives with different chemical characteristics .

作用機序

Flumazenil-d5 exerts its effects by competitively inhibiting the benzodiazepine binding site on the GABA/benzodiazepine receptor complex. This inhibition reverses the effects of benzodiazepines on the central nervous system, thereby acting as an antidote for benzodiazepine overdoses. The molecular targets involved include the GABA receptors, which are widely distributed in the brain and play a crucial role in regulating neuronal excitability .

類似化合物との比較

特性

分子式

C15H14FN3O3

分子量

308.32 g/mol

IUPAC名

1,1,2,2,2-pentadeuterioethyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

InChI

InChI=1S/C15H14FN3O3/c1-3-22-15(21)13-12-7-18(2)14(20)10-6-9(16)4-5-11(10)19(12)8-17-13/h4-6,8H,3,7H2,1-2H3/i1D3,3D2

InChIキー

OFBIFZUFASYYRE-WNWXXORZSA-N

異性体SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)C

正規SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。